molecular formula C13H19N3O4 B4958976 N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide

N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide

Cat. No. B4958976
M. Wt: 281.31 g/mol
InChI Key: ZCWRTFBOIPYGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide, also known as FME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FME is a small molecule that can be synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide has been studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In drug discovery, this compound has been used as a scaffold for the development of new drugs targeting various diseases. In neuroscience, this compound has been studied for its potential role in modulating neurotransmitter release and synaptic plasticity.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide is not fully understood, but it has been proposed that this compound can interact with various proteins and enzymes, leading to changes in cellular signaling pathways and gene expression. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. This compound has also been shown to interact with the dopamine transporter, leading to changes in dopamine release and uptake.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of HDACs, the modulation of neurotransmitter release, and the induction of apoptosis. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide has several advantages for lab experiments, including its small size, ease of synthesis, and potential applications in various fields. However, this compound also has limitations, including its stability and solubility, which can affect its effectiveness in experiments.

Future Directions

There are several future directions for the study of N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide, including the development of new this compound derivatives with improved stability and solubility, the investigation of this compound's potential applications in other fields, such as immunology and infectious diseases, and the elucidation of this compound's mechanism of action at the molecular level.
Conclusion:
In conclusion, this compound is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Further research is needed to fully understand this compound's potential applications and mechanism of action, and to develop new this compound derivatives with improved stability and solubility.

Synthesis Methods

N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide can be synthesized using different methods, including the reaction of 2-furylmethylamine with 2-(4-morpholinyl)ethylamine and ethanediamine, followed by purification and characterization using various analytical techniques. Another method involves the reaction of 2-furylacetaldehyde with 2-(4-morpholinyl)ethylamine and ethanediamine, followed by purification and characterization. Both methods have been reported in the literature and can yield high-quality this compound.

properties

IUPAC Name

N'-(furan-2-ylmethyl)-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c17-12(13(18)15-10-11-2-1-7-20-11)14-3-4-16-5-8-19-9-6-16/h1-2,7H,3-6,8-10H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWRTFBOIPYGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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